molecular formula C11H16O3 B105453 d-Camphocarboxylic acid CAS No. 18530-30-8

d-Camphocarboxylic acid

Cat. No. B105453
CAS RN: 18530-30-8
M. Wt: 196.24 g/mol
InChI Key: XNMVAVGXJZFTEH-XGLFCGLISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Camphocarboxylic Acid, also known as 4,7,7-Trimethyl-3-oxobicyclo [2.2.1]heptane-2-carboxylic acid, is a compound with the molecular formula C11H16O3 . It is prepared by the carboxylation of d-camphor .


Molecular Structure Analysis

The molecular structure of d-Camphocarboxylic Acid is represented by the formula C11H16O3 . The compound has a molecular weight of 196.24 . The percent composition is C 67.32%, H 8.22%, O 24.46% .


Physical And Chemical Properties Analysis

D-Camphocarboxylic Acid forms crystals from benzene, water, ether, or 50% alcohol . It has a melting point of 127-128° . It is sparingly soluble in cold water, more soluble in warm water, and soluble in alcohol, ether, chloroform, and in about 2 parts boiling benzene .

Scientific Research Applications

  • Luminescent Materials and Sensors

    • d-Camphocarboxylic acid is used in the synthesis of luminescent lanthanide metal-organic frameworks (Ln-MOFs), which have applications as broad-range pH and temperature sensors. These materials demonstrate good chemical resistance and stability in various environments, making them useful in physiological environments and industrial applications (Han, Tian, Li, & Du, 2014).
  • Photoinitiators in Biomedical Applications

    • Derivatives of d-Camphocarboxylic acid, like carboxylated camphorquinone, are developed as visible-light photoinitiators. These compounds show higher photoreactivity compared to their predecessors and are used in the preparation of hydrogels for biomedical applications. Their compatibility with human cells, higher crosslink density, and better mechanical properties make them suitable for various medical and dental applications (Kamoun, Winkel, Eisenburger, & Menzel, 2016).
  • Dental Monomers and Photopolymerization

    • d-Camphocarboxylic acid, in the form of camphorquinone, is utilized in the synthesis of dental monomers. These monomers exhibit efficient photopolymerization behavior under visible light and are essential in dental applications due to their high conversion rates and controlled volume shrinkage during photopolymerization (Chung, Kim, & Choi, 2000).
  • Biosynthesis of Dicarboxylic Acids

    • In the field of biotechnology, the synthesis of dicarboxylic acids (DCAs), including derivatives of d-Camphocarboxylic acid, is gaining importance. These compounds are used in various industries, such as polymers, food, and pharmaceuticals. Advances in metabolic engineering and synthetic biology have enhanced the production efficiency of these acids (Li, Shen, Wang, Sun, & Yuan, 2021).
  • Organic Electronics

    • Derivatives of d-Camphocarboxylic acid, like Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs), find applications in organic electronics. These compounds have been used as pigments and in organic photovoltaic devices and field-effect transistors, showcasing the versatility of d-Camphocarboxylic acid derivatives in modern technological applications (Huang, Barlow, & Marder, 2011).

properties

IUPAC Name

(1R,2S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMVAVGXJZFTEH-BUYFANAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871977
Record name d-Camphocarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Camphocarboxylic acid

CAS RN

18530-30-8, 474-98-6
Record name (1R,2S,4R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18530-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camphocarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Camphocarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-Camphocarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth tris(2-oxobornane-3-carboxylate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMPHOCARBOXYLIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYZ2XE3JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CAMPHOCARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB884334IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
d-Camphocarboxylic acid
Reactant of Route 2
Reactant of Route 2
d-Camphocarboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
d-Camphocarboxylic acid
Reactant of Route 4
d-Camphocarboxylic acid
Reactant of Route 5
d-Camphocarboxylic acid
Reactant of Route 6
d-Camphocarboxylic acid

Citations

For This Compound
4
Citations
B Bradley, M Singleton, ALW Po - Journal of clinical pharmacy …, 1989 - Wiley Online Library
Bismuth compounds, in particular bismuth subsalicylate and colloidal bismuth subcitrate, are now being actively promoted for the treatment of diarrhoea and peptic ulcer disease. The …
Number of citations: 83 onlinelibrary.wiley.com
D Poddalgoda, SM Hays, A Nong - Regulatory Toxicology and …, 2020 - Elsevier
Bismuth (Bi) is a natural element present in the environmental media. Bismuth has been used medicinally for centuries, specifically for the treatment of gastrointestinal (GI) disorders. …
Number of citations: 2 www.sciencedirect.com
ÂIL Gonçalves - 2016 - search.proquest.com
Bismuth belongs to the group of heavy metals and shows a similar chemical behavior to arsenic and antimony; but unlike these it has been regarded as relatively nontoxic mainly due to …
Number of citations: 2 search.proquest.com
A BAPTISTA - ANAIS DA ACADEMIA …, 1976 - … CAIXA POSTAL 229 OU 1587 CEP …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.